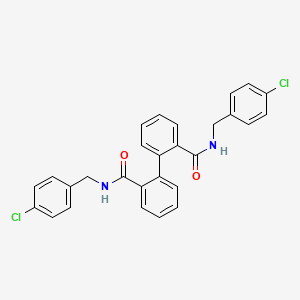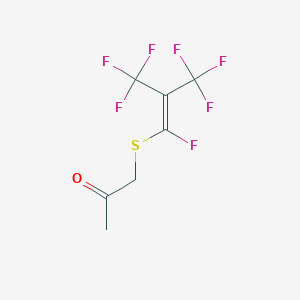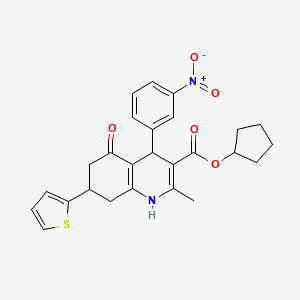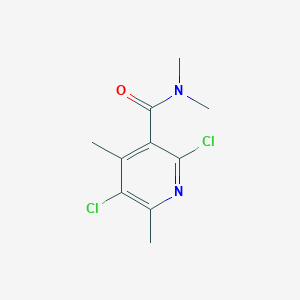
N,N'-bis(4-chlorobenzyl)biphenyl-2,2'-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide is a synthetic organic compound characterized by the presence of two 4-chlorobenzyl groups attached to a biphenyl-2,2’-dicarboxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with 4-chlorobenzylamine. The process can be summarized as follows:
Activation of Biphenyl-2,2’-dicarboxylic Acid: The carboxylic acid groups of biphenyl-2,2’-dicarboxylic acid are activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated biphenyl-2,2’-dicarboxylic acid is then reacted with 4-chlorobenzylamine under mild conditions to form the desired amide bonds.
Industrial Production Methods
In an industrial setting, the synthesis of N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile used, products can include various substituted benzyl derivatives.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields the corresponding amines or alcohols.
Hydrolysis: Hydrolysis results in the formation of biphenyl-2,2’-dicarboxylic acid and 4-chlorobenzylamine.
Applications De Recherche Scientifique
Chemistry
In chemistry, N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with tailored properties for specific applications.
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable in drug discovery and development.
Medicine
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis(4-nitrobenzyl)biphenyl-2,2’-dicarboxamide
- N,N’-bis(4-methylbenzyl)biphenyl-2,2’-dicarboxamide
- N,N’-bis(4-methoxybenzyl)biphenyl-2,2’-dicarboxamide
Uniqueness
N,N’-bis(4-chlorobenzyl)biphenyl-2,2’-dicarboxamide is unique due to the presence of chlorine atoms in the benzyl groups. This feature imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in certain environments. Compared to its analogs, this compound may exhibit different biological activities and industrial applications, making it a valuable addition to the family of biphenyl-2,2’-dicarboxamide derivatives.
Propriétés
Formule moléculaire |
C28H22Cl2N2O2 |
|---|---|
Poids moléculaire |
489.4 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-[2-[(4-chlorophenyl)methylcarbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H22Cl2N2O2/c29-21-13-9-19(10-14-21)17-31-27(33)25-7-3-1-5-23(25)24-6-2-4-8-26(24)28(34)32-18-20-11-15-22(30)16-12-20/h1-16H,17-18H2,(H,31,33)(H,32,34) |
Clé InChI |
IVQHJFQVTSGBLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-bromo-4-methylphenyl)-3-[4-(cyanomethyl)piperazin-1-yl]propanamide](/img/structure/B11088112.png)
![2-(5-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11088113.png)
![(3E)-3-[2-(naphthalen-1-yl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11088118.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B11088120.png)
![N1-((Z)-2-(3-Pyridyl)-1-{[4-(2-pyridyl)piperazino]carbonyl}-1-ethenyl)benzamide](/img/structure/B11088125.png)
![4-[(furan-2-ylmethyl)sulfanyl]-6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazole](/img/structure/B11088128.png)


![4-(4-chlorophenyl)-N-(3-methylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088154.png)


![1-{[(4-fluorophenyl)amino]methyl}-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088187.png)
![4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B11088209.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11088214.png)
